Lenalidomide-acetamido-O-PEG1-OH

描述

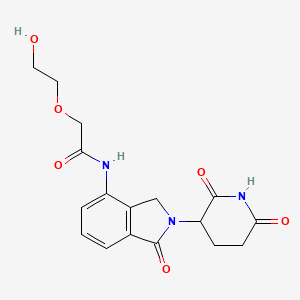

Lenalidomide-acetamido-O-PEG1-OH is a synthetic derivative of lenalidomide, a well-characterized immunomodulatory drug (IMiD) used in oncology and hematology. The compound incorporates a polyethylene glycol (PEG1) linker with a terminal hydroxyl (-OH) group, which enhances solubility and facilitates conjugation to other molecules, such as E3 ubiquitin ligase ligands in proteolysis-targeting chimeras (PROTACs) .

Key structural features include:

- Core Structure: Retains lenalidomide’s isoindolinone and piperidine-2,6-dione moieties, critical for cereblon (CRBN)-mediated protein degradation .

- Modifications: The acetamido group bridges the lenalidomide core to the PEG1-OH linker, enabling controlled conjugation while preserving pharmacological activity.

属性

分子式 |

C17H19N3O6 |

|---|---|

分子量 |

361.3 g/mol |

IUPAC 名称 |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-(2-hydroxyethoxy)acetamide |

InChI |

InChI=1S/C17H19N3O6/c21-6-7-26-9-15(23)18-12-3-1-2-10-11(12)8-20(17(10)25)13-4-5-14(22)19-16(13)24/h1-3,13,21H,4-9H2,(H,18,23)(H,19,22,24) |

InChI 键 |

KVBHSWOTZWWTSS-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCO |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide-acetamido-O-PEG1-OH involves several steps. Initially, lenalidomide is synthesized through a series of reactions starting from 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione . The PEG linker is then attached to the lenalidomide molecule through an acetamido group. The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine (NEt3) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques like chromatography to ensure it meets pharmaceutical standards .

化学反应分析

Types of Reactions

Lenalidomide-acetamido-O-PEG1-OH undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the amino or hydroxyl groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield primary amines .

科学研究应用

Lenalidomide-acetamido-O-PEG1-OH has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.

Industry: Utilized in the development of drug delivery systems due to its enhanced solubility and bioavailability

作用机制

The mechanism of action of lenalidomide-acetamido-O-PEG1-OH involves modulation of the immune system and inhibition of angiogenesis. The compound binds to the cereblon protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of specific proteins such as IKZF1 and IKZF3. These proteins are transcription factors that play a crucial role in the survival and proliferation of cancer cells .

相似化合物的比较

Comparison with Similar Compounds

Lenalidomide-acetamido-O-PEG1-OH belongs to a class of PEGylated lenalidomide derivatives designed for targeted protein degradation. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Lenalidomide and PEGylated Derivatives

*Estimated based on structural analogs; †Approximated from PEG chain contributions.

Key Findings:

PEG Length and Solubility :

- Shorter PEG chains (e.g., PEG1 in this compound) reduce steric hindrance compared to longer variants (e.g., PEG4 in Thalidomide-PEG4-COOH), favoring efficient binding to CRBN . However, longer PEGs improve aqueous solubility, as seen in Thalidomide-PEG4-COOH .

Terminal Functional Groups :

- The -OH group in this compound supports etherification or esterification, whereas propargyl (in Lenalidomide-acetamido-O-PEG1-propargyl) enables click chemistry for rapid bioconjugation . Carboxylic acid (-COOH) terminals (e.g., Thalidomide-PEG4-COOH) are ideal for amide bond formation with amines .

Stability and Storage: PEGylation generally enhances stability compared to non-PEGylated lenalidomide, which requires stringent -20°C storage . Most PEGylated derivatives are stable at refrigerated (2–8°C) or room temperature, depending on terminal group reactivity .

Pharmacological Applications :

- This compound is tailored for PROTACs, leveraging its -OH group for covalent attachment to E3 ligase ligands. In contrast, Thalidomide-PEG4-COOH is used in antibody-drug conjugates (ADCs) due to its compatibility with amine-rich biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。